Home > Products > Screening Compounds P34722 > 2-([1,1'-Biphenyl]-4-yloxy)-N-(3-(trifluoromethyl)phenyl)acetamide
2-([1,1'-Biphenyl]-4-yloxy)-N-(3-(trifluoromethyl)phenyl)acetamide -

2-([1,1'-Biphenyl]-4-yloxy)-N-(3-(trifluoromethyl)phenyl)acetamide

Catalog Number: EVT-3592771
CAS Number:
Molecular Formula: C21H16F3NO2
Molecular Weight: 371.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

CHMFL-KIT-8140

  • Compound Description: CHMFL-KIT-8140 is a previously developed c-KIT kinase inhibitor. [] It served as a starting point for the development of CHMFL-KIT-64 (compound 18), a novel c-KIT kinase inhibitor with improved bioavailability and potent activity against a broad spectrum of c-KIT mutants. []

CHMFL-KIT-64 (Compound 18)

  • Compound Description: CHMFL-KIT-64 (compound 18) is a novel, orally available c-KIT kinase inhibitor with potent activity against a broad spectrum of c-KIT mutants, including those resistant to other drugs. [] It exhibits single-digit nanomolar potency against c-KIT kinase and the T670I mutant, showing efficacy in various preclinical models of gastrointestinal stromal tumors. []
  • Relevance: CHMFL-KIT-64's structure is not disclosed, but it was designed using a "type II kinase inhibitor binding element hybrid approach" based on the structure of CHMFL-KIT-8140. [] This suggests that CHMFL-KIT-64 and, by extension, 2-(4-biphenylyloxy)-N-[3-(trifluoromethyl)phenyl]acetamide, likely share core structural features common to type II kinase inhibitors.

CHMFL-FLT3-335

  • Compound Description: CHMFL-FLT3-335 (compound 27) is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3) internal tandem duplication (ITD) mutants, exhibiting selectivity over both wild-type FLT3 and cKIT kinase. [] This compound shows promise for treating acute myeloid leukemia by inhibiting the proliferation of FLT3-ITD-positive cell lines and patient-derived cells. []

N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide Derivatives

  • Compound Description: This series of compounds, including the most potent derivative with a m-OCH3 group on the phenyl ring (compound 3g), demonstrates anticancer activity in vitro against breast, prostate, and glioblastoma cell lines. [] Notably, compound 3g exhibits greater potency against the MDA breast cancer cell line (IC50 = 9 μM) compared to the reference drug imatinib (IC50 = 20 μM). []

2-Amino-N-[4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-acetamide (OSU-03012)

  • Compound Description: OSU-03012 is a celecoxib derivative initially characterized as a phosphoinositide-dependent kinase-1 (PDK-1) inhibitor. [, , , , , ] It has shown potent antitumor activity in various cancer cell lines, including breast cancer, by inhibiting cell proliferation, inducing apoptosis, and downregulating epidermal growth factor receptor (EGFR) expression. [, , , , ] Further research revealed that OSU-03012 also directly targets p21-activated kinase (PAK) and inhibits its activity. []

Properties

Product Name

2-([1,1'-Biphenyl]-4-yloxy)-N-(3-(trifluoromethyl)phenyl)acetamide

IUPAC Name

2-(4-phenylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C21H16F3NO2

Molecular Weight

371.4 g/mol

InChI

InChI=1S/C21H16F3NO2/c22-21(23,24)17-7-4-8-18(13-17)25-20(26)14-27-19-11-9-16(10-12-19)15-5-2-1-3-6-15/h1-13H,14H2,(H,25,26)

InChI Key

NQDZETIOVWKWJB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.